molecular formula C9H12N2O3S B5364845 3-[(dimethylamino)sulfonyl]benzamide

3-[(dimethylamino)sulfonyl]benzamide

Cat. No. B5364845
M. Wt: 228.27 g/mol
InChI Key: SNCFIXZYHAFEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)sulfonyl]benzamide, commonly known as DBA, is a chemical compound used in scientific research for its unique properties. DBA is a white crystalline solid that is soluble in water and organic solvents. It is commonly used as a reagent in organic synthesis and as a biochemical probe in drug discovery research.

Mechanism of Action

DBA acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This results in the activation of downstream signaling pathways and can lead to changes in cellular behavior and function.
Biochemical and Physiological Effects:
DBA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the modulation of immune responses. DBA has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of DBA is its selectivity for PTPs, which allows for the specific targeting of these enzymes in cellular and animal models. However, DBA also has limitations, including its potential toxicity and the need for careful dosing and administration in experimental settings.

Future Directions

There are several potential future directions for research involving DBA, including the development of new analogs with improved selectivity and potency, the investigation of DBA's effects on specific PTP isoforms, and the exploration of DBA's therapeutic potential in disease states such as cancer and autoimmune disorders. Additionally, the use of DBA as a biochemical probe in drug discovery research may lead to the identification of new targets for therapeutic intervention.

Synthesis Methods

DBA can be synthesized through a variety of methods, including the reaction of 3-nitrobenzamide with dimethylamine and sulfur dioxide, or through the reaction of 3-aminobenzamide with dimethyl sulfate and sulfur trioxide. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

DBA is widely used in scientific research for its ability to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. DBA has been shown to selectively inhibit several PTPs, including SHP-1, SHP-2, and PTP1B, making it a valuable tool for studying the role of these enzymes in disease states such as cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

3-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCFIXZYHAFEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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